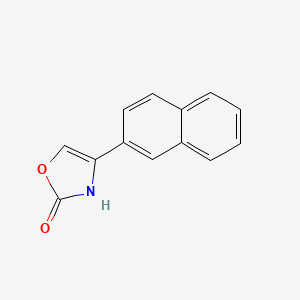

4-(2-Naphthyl)-4-oxazolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34375-83-2 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

4-naphthalen-2-yl-3H-1,3-oxazol-2-one |

InChI |

InChI=1S/C13H9NO2/c15-13-14-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,14,15) |

InChI Key |

CCGBNUKHCLUUFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=COC(=O)N3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Naphthyl 4 Oxazolin 2 One and Analogues

Established Synthetic Pathways for 4-Oxazolin-2-ones

Cyclocondensation Reactions of Precursors

The formation of the 4-oxazolin-2-one ring system is frequently accomplished through the cyclocondensation of suitable precursors. A common strategy involves the reaction of α-hydroxy ketones with isocyanates. This method is highly atom-economical and proceeds under mild conditions, often catalyzed by tin alkoxides. For instance, the condensation of acetoin (B143602) with various aryl isocyanates has been shown to produce 4,5-dimethyl-3-aryl-4-oxazolin-2-ones in high yields. researchgate.net

Another approach utilizes the reaction of oximes with dimethyl carbonate (DMC), which leads to the formation of an unsaturated cyclic urethane (B1682113) through a proposed researchgate.netresearchgate.net sigmatropic rearrangement. researchgate.net Additionally, 1,4-oxazin-2-one intermediates can be prepared from acetylene (B1199291) dicarboxylates and β-amino alcohol precursors. nih.gov These oxazinones can then undergo further reactions to yield highly substituted pyridine (B92270) derivatives.

One-Pot Microwave-Promoted Condensation Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. One-pot microwave-promoted condensation reactions provide an efficient route to 4-oxazolin-2-ones. A notable example is the solvent-free condensation of α-ketols and isocyanates under microwave irradiation, which furnishes the desired products in high yields. researchgate.net This method offers advantages in terms of reduced reaction times and simplified work-up procedures. Microwave irradiation has also been successfully employed in the synthesis of pyrazolo[3,4-b]pyridine derivatives through a one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones in an aqueous medium catalyzed by indium(III) chloride. rsc.org

Ruthenium(II)-NHC-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones to 4-Substituted 2-Oxazolidinones

A significant advancement in the synthesis of chiral 4-substituted 2-oxazolidinones involves the asymmetric hydrogenation of 2-oxazolones. This method utilizes a ruthenium(II) complex bearing an N-heterocyclic carbene (NHC) ligand as a catalyst. researchgate.netrsc.orgnih.govzendy.io This process allows for the efficient and highly enantioselective synthesis of a wide variety of optically active 4-substituted 2-oxazolidinones, with excellent enantioselectivities (up to 96% ee) and yields (up to 99%) reported for a range of substrates. rsc.orgnih.gov The reaction has been successfully scaled up, demonstrating its practical utility. nih.gov The resulting enantioenriched 2-oxazolidinones are valuable building blocks for the synthesis of other chiral molecules, such as β-amino alcohols. nih.gov

Synthesis from Hippuric Acid and Aromatic Aldehydes

The Erlenmeyer-Plöchl reaction, a classic method for the synthesis of azlactones (4-arylidene-2-phenyl-5(4H)-oxazolones), provides a foundational approach that can be adapted for the synthesis of related oxazolinone structures. nih.gov This reaction involves the condensation of hippuric acid with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and a base, such as sodium acetate (B1210297). nih.govsphinxsai.com Various modifications to this method have been developed to improve efficiency and expand its scope. These include the use of different catalysts like zinc acetate and the application of techniques such as solvent-assisted grinding and ultrasonic irradiation to accelerate the reaction. nih.govresearchgate.net More recently, a mechanochemical approach involving the grinding of glycine (B1666218), benzoyl chloride, an aromatic aldehyde, and sodium acetate has been reported as a green and efficient one-step synthesis of azlactones. nih.gov

Targeted Synthesis of 4-Aryl-4-oxazolin-2-ones

Strategies for the Stereoselective Introduction of the 2-Naphthyl Moiety

The stereoselective introduction of an aryl group, such as the 2-naphthyl moiety, at the C4 position of the oxazolinone ring is a key challenge in the synthesis of compounds like 4-(2-Naphthyl)-4-oxazolin-2-one. Several strategies can be envisioned to achieve this.

One promising approach is the asymmetric hydrogenation of a suitable 4-(2-naphthyl)-2-oxazolone precursor, drawing upon the successful ruthenium(II)-NHC-catalyzed methodology described earlier. rsc.orgnih.gov This would involve the synthesis of the corresponding unsaturated oxazolone (B7731731), which could then be hydrogenated to introduce the chiral center at the C4 position with high enantioselectivity.

Another strategy involves the use of chiral auxiliaries. Chiral oxazolidinones themselves are widely used as auxiliaries in asymmetric synthesis. bioorg.org A synthetic route could be designed where a chiral auxiliary directs the stereoselective addition of a 2-naphthyl nucleophile to an appropriate electrophilic precursor of the oxazolinone ring.

Furthermore, organocatalysis presents a powerful tool for enantioselective synthesis. A bifunctional organocatalyst, such as a quinine-derived sulfonamide, could potentially catalyze the asymmetric addition of a pronucleophile to a precursor bearing the 2-naphthyl group, thereby establishing the desired stereocenter. nih.gov For instance, cinchona alkaloid-derived organocatalysts have been successfully employed in the asymmetric sulfa-Michael reaction of naphthalene-1-thiol with trans-chalcone derivatives. nih.gov

Recent developments in cobalt-catalyzed asymmetric reductive coupling reactions also offer a potential pathway. A method has been reported for the enantioconvergent amidative addition of isocyanates with racemic tertiary alkyl halides, which could be adapted for the synthesis of sterically hindered chiral amides bearing a 2-naphthyl group. acs.org

Oxidative Nitrene/Alkyne Cascade Reactions for Acyl Oxazolinones

Modern synthetic chemistry increasingly relies on cascade reactions to build molecular complexity in a single step, enhancing atom and step economy. One such advanced strategy involves the oxidative transfer of nitrenes and their subsequent reaction with alkynes. While prominently used for synthesizing nitrogen-containing heterocycles like pyrroles, the principles of this methodology are pertinent.

Catalytic oxidative nitrene transfer typically involves a transition metal catalyst that reacts with an azide (B81097) to generate a metal-imido or nitrene intermediate. This highly reactive species can then engage in a variety of transformations. For instance, in formal [2+2+1] cycloadditions, a titanium(II)/titanium(IV) redox cycle has been shown to catalyze the coupling of azides and alkynes to form polysubstituted N-alkyl pyrroles. rsc.org The mechanism involves the oxidative transfer of a nitrene from an azide to the metal center, which then mediates the assembly of the heterocyclic ring with two alkyne molecules. rsc.org

Although direct application of this specific cascade to form the 4-acyl-oxazolin-2-one core is not widely documented, the underlying concept of generating a reactive nitrogen species that participates in a cyclization cascade represents a potential, albeit underexplored, route. The challenge would lie in designing a substrate, likely an acyl azide tethered to an alkyne, that undergoes a regioselective intramolecular cyclization to favor the oxazolinone ring system over other potential products.

Stereoselective Synthesis of this compound

Achieving stereocontrol at the C4 position is crucial for accessing enantiomerically pure 4-substituted-oxazolin-2-ones. The primary strategies employed include the use of chiral auxiliaries, enantioselective catalysis, and diastereoselective methodologies.

Chiral Auxiliary Approaches Utilizing Related Oxazolidinones

Chiral auxiliaries are a foundational and reliable method for inducing stereoselectivity. williams.eduwikipedia.org In this approach, a prochiral starting material is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

The most famous examples in this class are the Evans oxazolidinones. blogspot.com For the synthesis of a C4-substituted oxazolinone, a related chiral oxazolidinone auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can be acylated with a derivative of 2-naphthylacetic acid. The resulting N-acyl oxazolidinone can be converted into its corresponding (Z)-enolate using a base like sodium bis(trimethylsilyl)amide. This rigidly chelated enolate presents two diastereotopic faces, and the bulky substituent on the auxiliary (e.g., the phenyl group at C5) effectively blocks one face. Consequently, alkylation of this enolate proceeds with high diastereoselectivity from the less hindered face. williams.edu Subsequent cleavage of the auxiliary would furnish the desired chiral 4-(2-Naphthyl)-4-alkyloxazolin-2-one.

Another approach involves incorporating the chiral auxiliary directly onto the nitrogen of the target ring system. For example, the N-(R)- or N-(S)-1-phenylethyl group has been shown to be an efficient chiral auxiliary for inducing asymmetry at the C4 and C5 positions of the 4-oxazolin-2-one ring during nucleophilic conjugate additions. researchgate.net This demonstrates that a chiral group appended to the nitrogen can effectively control the facial selectivity of reactions at the C4 position.

Enantioselective Catalytic Methods

Enantioselective catalysis is a more elegant and atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. A highly effective method for producing chiral 4-substituted 2-oxazolidinones is the asymmetric hydrogenation of the corresponding 4-substituted 2-oxazolone precursors.

A ruthenium(II)-NHC (N-heterocyclic carbene) complex has been developed for the asymmetric hydrogenation of various 4-aryl and 4-alkyl substituted 2-oxazolones, affording the desired chiral oxazolidinones in excellent yields and with high enantioselectivity. nih.gov Notably, this method was successfully applied to a 4-(1-naphthyl) substituted 2-oxazolone, a close structural isomer of the target compound. The hydrogenation of N-PMB-4-(1-naphthyl)-2-oxazolone using a chiral Ru(II)-NHC catalyst proceeded to give the corresponding (S)-N-PMB-4-(1-naphthyl)-2-oxazolidinone in 99% yield and with 95% enantiomeric excess (ee). nih.gov The reaction was even scalable to the gram level with a catalyst loading as low as 0.2 mol%. nih.gov This powerful method provides a direct pathway to optically active 4-aryl-2-oxazolidinones and could be readily adapted for the 2-naphthyl analogue.

| Substrate (4-Substituent) | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | 5 | 99 | 94 |

| 4-Methoxyphenyl | 5 | 99 | 95 |

| 4-Chlorophenyl | 5 | 99 | 95 |

| 1-Naphthyl | 5 | 99 | 95 |

| 2-Thienyl | 5 | 99 | 92 |

| 1-Naphthyl (gram scale) | 0.2 | 99 | 95 |

Diastereoselective Methodologies

Diastereoselective reactions create a specific stereoisomer from a starting material that already contains a chiral center. This substrate-controlled approach is a powerful tool for constructing molecules with multiple, well-defined stereocenters.

One strategy involves a tandem asymmetric aldol (B89426) reaction and Curtius rearrangement. nih.gov In this sequence, a chiral auxiliary-bearing starting material undergoes an asymmetric aldol reaction to create a β-hydroxy carbonyl adduct with high diastereoselectivity. This adduct is then treated with an azide transfer reagent, like diphenyl phosphoryl azide (DPPA), to initiate a Curtius rearrangement. The resulting isocyanate intermediate undergoes spontaneous intramolecular cyclization to yield a 4,5-disubstituted oxazolidin-2-one. nih.gov The stereochemistry at C5, established by the aldol reaction, directly controls the stereochemical outcome at C4 during the cyclization. This method has been used to synthesize a range of 4,5-disubstituted oxazolidin-2-ones with excellent control.

| R¹ (at C5) | R² (at C4) | Yield (%) |

|---|---|---|

| Cinnamyl | Phenyl | 72 |

| Cinnamyl | 4-Bromophenyl | 75 |

| Cinnamyl | 4-Nitrophenyl | 78 |

| Cinnamyl | 2-Furyl | 68 |

| Phenyl | Phenyl | 85 |

| Phenyl | Ethyl | 81 |

Another diastereoselective approach utilizes a chiral group on the nitrogen of a 4-oxazolin-2-one ring to direct the addition of nucleophiles or electrophiles. As mentioned previously, an N-(1-phenylethyl) chiral auxiliary can effectively control the diastereoselectivity of conjugate additions to the oxazolinone ring, thereby setting the stereochemistry at the C4 and C5 positions. researchgate.net These methodologies underscore the power of using existing stereocenters to guide the formation of new ones in a predictable manner.

Reactivity and Mechanistic Insights of 4 2 Naphthyl 4 Oxazolin 2 One Systems

Ring Stability and Ring-Opening Reactions

The stability of the oxazolinone ring is a critical factor influencing its chemical behavior. The ring is susceptible to cleavage under various conditions, particularly through nucleophilic attack.

The 4-(2-Naphthyl)-4-oxazolin-2-one ring system is prone to nucleophilic ring-opening reactions due to the electrophilic nature of the carbonyl carbon. researchgate.net These reactions are analogous to the hydrolysis of esters, with the oxazolinone acting as an activated ester. The mechanism typically involves the attack of a nucleophile on the carbonyl group, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the endocyclic C-O bond, opening the ring.

A variety of nucleophiles can initiate this ring-opening, including water, alcohols, amines, and thiols. umich.edu For instance, acidic sulfonimides have been shown to effectively open 2-oxazoline rings in refluxing 1,4-dioxane, a reaction that proceeds well with electron-rich oxazoline (B21484) substrates. umich.edu The general susceptibility of oxazolinones to nucleophilic attack makes them useful precursors for synthesizing a wide range of organic compounds with potential biological activities. researchgate.net Quantum mechanical calculations on related systems suggest that the ring-opening process can be highly selective, influenced by the substitution pattern on the ring. nih.gov The Neu5Ac 4,5-oxazoline ring, for example, can be opened to generate a free C5-amino group, a key step in the synthesis of certain antiviral drugs. researchgate.net

The solvent plays a crucial role in the kinetics of the nucleophilic ring-opening of oxazolinones. Studies on related oxazolinone systems in mixed aqueous solvents, such as dioxane-water mixtures, have revealed significant solvent effects. researchgate.net The rate of reaction is influenced by the polarity and solvating power of the medium.

Research has shown that the correlation between the second-order rate constant (log k2) and the Grunwald-Winstein Y values or the logarithm of the water concentration is linear. researchgate.net However, the correlation with the reciprocal of the dielectric constant is non-linear. researchgate.net The slope 'm' in the Grunwald-Winstein relationship is typically less than unity, which is indicative of an SₐN/Sₙ2 mechanism. researchgate.net

Thermodynamic activation parameters calculated from these kinetic studies indicate that the reaction is often entropy-controlled, highlighting the significant role of solute-solvent interactions in the transition state. researchgate.net The isokinetic temperatures for neutral and alkaline hydrolysis suggest that the reaction mechanism is sensitive to the pH of the medium. researchgate.net

Table 1: Solvent Effects on the Nucleophilic Ring Opening of a Model Oxazolinone This table is a representative example based on findings for related oxazolinone systems. researchgate.net

| Solvent System (Dioxane-Water, v/v) | Temperature (°C) | Rate Constant (k₂) | Thermodynamic Activation Parameters |

| 50% Dioxane | 40 | Data not available | ΔH‡, ΔS‡, ΔG‡ |

| 50% Dioxane | 50 | Data not available | Calculated from |

| 50% Dioxane | 60 | Data not available | temperature dependence |

Data represents a qualitative summary of trends observed in kinetic studies of oxazolinone ring-opening. researchgate.net

Advanced Reaction Pathways and Transformations

Beyond simple ring-opening, the this compound scaffold can participate in more complex transformations, such as cycloaddition and conjugate addition reactions, leading to the formation of intricate molecular architectures.

The double bond within the oxazolinone ring can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for constructing six-membered and five-membered rings, respectively. researchgate.netmdpi.com These reactions are highly valuable in organic synthesis for their ability to create multiple stereocenters in a controlled manner. researchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, is particularly useful for synthesizing functionalized six-membered rings. libretexts.org The dearomative [4+2] cycloaddition of naphthalenes, in particular, has been achieved using visible-light energy-transfer catalysis, highlighting a potential pathway for involving the naphthyl substituent in cycloadditions. nih.gov

When the oxazolinone ring or a substituent acts as a heterodienophile, it can undergo hetero-Diels-Alder reactions. These reactions are crucial for synthesizing heterocyclic compounds. The use of chiral auxiliaries on the oxazolinone ring can induce high levels of diastereoselectivity in these cycloadditions. capes.gov.br For example, N-acyloxazolidinones have been extensively used as chiral dienophiles in Lewis acid-promoted Diels-Alder reactions with dienes like cyclopentadiene, yielding highly functionalized cycloadducts with excellent stereocontrol. researchgate.netharvard.edu

The stereochemical outcome is often predictable based on the formation of a chelated complex between the Lewis acid and the chiral auxiliary. harvard.edu Alkenyldihydrooxazoles have also been shown to undergo highly diastereoselective formal aza-Diels-Alder reactions with isocyanates. rsc.org The perfluoroalcohol, hexafluoroisopropanol (HFIP), has been shown to effectively promote inverse electron demand Diels-Alder reactions of azadienes, often with high endo diastereoselectivity. nih.gov

Table 2: Representative Diastereoselective Diels-Alder Reactions with Oxazolidinone-based Dienophiles This table is a representative example based on findings for related N-acyloxazolidinone systems. harvard.edu

| Dienophile | Diene | Lewis Acid | Temperature (°C) | Product Ratio (endo:exo) | Diastereomeric Excess (%) |

| N-Crotonyl-oxazolidinone | Cyclopentadiene | Et₂AlCl | -78 | 99:1 | >99 |

| N-Acryloyl-oxazolidinone | Cyclopentadiene | Et₂AlCl | -78 | 88:12 | 91 |

Data is based on reactions of similar chiral N-acyloxazolidinone dienophiles and illustrates the high selectivity achievable. harvard.edu

The α,β-unsaturated nature of certain derivatives of this compound makes them potential Michael acceptors for nucleophilic conjugate additions. bham.ac.ukresearchgate.net This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. A wide range of nucleophiles, including thiols, amines, and alcohols, can participate in these additions. researchgate.netnih.gov

The efficiency and outcome of these reactions are highly dependent on the specific reaction conditions, including the nature of the substrate, nucleophile, and catalyst. bham.ac.ukresearchgate.net For instance, the conjugate addition of thiazolidinethiones and oxazolidinethiones to N-crotonylthiazolidinethiones and -oxazolidinethiones has been observed with high diastereoselectivity. nih.gov This type of reaction is a powerful method for C-C and C-heteroatom bond formation and has found applications in bioconjugation and polymer chemistry. bham.ac.uknih.gov

Palladium-Catalyzed Functionalization and Cross-Coupling

The oxazolinone scaffold, particularly the 4-substituted-4-oxazolin-2-one system, has emerged as a versatile building block in modern organic synthesis. The application of palladium catalysis has unlocked a diverse array of functionalization strategies, enabling the introduction of various substituents and the construction of complex molecular architectures. While research focusing specifically on this compound is nascent, the reactivity of analogous 4-aryl-4-oxazolin-2-ones provides significant insights into its potential for palladium-catalyzed transformations.

Key among these transformations is the direct Heck arylation. Studies on 4-oxazolin-2-ones have demonstrated that the C5-position of the oxazolinone ring can be effectively arylated under palladium catalysis. acs.orgnih.gov This reaction typically proceeds with high yields, offering a direct method to introduce aryl groups, which can be crucial for modifying the electronic and steric properties of the molecule. The success of this reaction on various 4-oxazolin-2-ones suggests that this compound would be a viable substrate for similar functionalization at its C5-position.

Another significant palladium-catalyzed transformation is the homocoupling of 4-oxazolin-2-ones. This reaction, catalyzed by a Pd(II) species, leads to the formation of novel heterocyclic across-ring dienes. acs.orgnih.gov This dimerization opens up pathways to unique and complex heterocyclic systems, highlighting the potential of this compound as a monomer in the synthesis of larger, more intricate structures.

Furthermore, intramolecular cross-coupling reactions of related N-aryl-4-methylene-2-oxazolidinones have been shown to produce oxazolo[3,4-a]indol-3-ones. acs.orgnih.gov While the starting material is structurally different, this demonstrates the utility of palladium catalysis in facilitating intramolecular C-C bond formation involving the oxazolidinone core. Such strategies could potentially be adapted for intramolecular cyclizations of appropriately substituted this compound derivatives.

The broader field of palladium-catalyzed cross-coupling offers a plethora of opportunities for the functionalization of the naphthyl moiety itself. Classic cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira could be employed to modify the naphthyl group, assuming appropriate pre-functionalization with a halide or triflate. For instance, a bromo-substituted naphthyl-oxazolinone could undergo Suzuki coupling with a variety of boronic acids to introduce new aryl or alkyl groups. A rapid, microwave-assisted, four-component synthesis involving Sonogashira and Suzuki couplings has been demonstrated for the synthesis of biaryl-substituted isoxazoles, showcasing the power of sequential palladium catalysis in building molecular complexity. mdpi.com

The following table summarizes representative conditions for palladium-catalyzed functionalization of 4-oxazolin-2-one systems, which can be extrapolated to this compound.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Ref |

| Heck Arylation | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 °C | High | acs.orgnih.gov |

| Homocoupling | PdCl₂(PPh₃)₂ | - | - | Toluene | 110 °C | Moderate | acs.orgnih.gov |

| Suzuki Coupling | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80 °C | Good-High | nih.gov |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI, Et₃N | THF | rt | Good | mdpi.com |

Derivatization of the Oxazolinone Ring System

The oxazolinone ring is not merely a passive scaffold; its inherent reactivity allows for a wide range of derivatization reactions, leading to a diverse library of compounds with potentially novel properties. These transformations can target either the ring itself, leading to ring-opening or rearrangement, or the substituents attached to it.

One of the key reactive sites of the this compound system is the C5-position. As discussed in the previous section, this position is susceptible to electrophilic attack and can be functionalized through reactions like palladium-catalyzed arylation. Beyond this, the exocyclic double bond in related 4-aryliden-5(4H)-oxazolones is known to undergo various reactions. While this compound does not possess this exocyclic double bond, the principles of activating the C5 position are transferable.

The oxazolinone ring can also act as a nucleophile. For instance, cyclic enamides like 4-oxazolin-2-ones are efficient nucleophiles that can react with Michael acceptors and alkyl halides. This reactivity allows for the construction of polycyclic structures bearing quaternary stereocenters. The selectivity of these reactions often depends on the reaction conditions and the nature of the electrophile used.

Ring transformation is another important derivatization strategy. For example, an optically active 4-(aminomethyl)-2-(2-pyridyl)oxazoline has been shown to undergo a ring-transformation rearrangement to furnish a 4-(hydroxymethyl)-2-(2-pyridyl)imidazoline. thieme-connect.com This highlights the potential for the oxazoline ring in this compound to be converted into other heterocyclic systems under specific conditions, particularly if functional groups are present on the ring or at the C4-substituent.

The synthesis of functionalized oxazolidin-2-ones is also a form of derivatization. An efficient approach for the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been developed based on a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol, which involves an effective intramolecular ring closure. mdpi.com This suggests that the synthesis of this compound itself can be modified to introduce additional functionality at other positions of the oxazolinone ring.

The following table provides examples of derivatization strategies applicable to oxazolinone systems.

| Derivatization Strategy | Reagents/Conditions | Product Type | Ref |

| Michael Addition | Michael Acceptor, Base | Polycyclic structures | researchgate.net |

| Alkylation | Alkyl Halide, Base | C5-alkylated oxazolinones | researchgate.net |

| Ring Transformation | Nucleophilic attack | Imidazolines | thieme-connect.com |

| Aldol/Curtius Reaction | Aldehyde, Azide (B81097) source | Functionalized oxazolidin-2-ones | mdpi.com |

Identification and Characterization of Reactive Intermediates

Spectroscopic Monitoring of Transient Species in Oxazolinone Transformations

The elucidation of reaction mechanisms often hinges on the detection and characterization of transient intermediates. In the context of this compound transformations, various spectroscopic techniques can be employed to monitor the formation and decay of reactive species, providing crucial insights into the reaction pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ monitoring of reactions. For instance, ³¹P NMR spectroscopy has been successfully used to observe organogold intermediates in reaction mixtures, allowing for the study of the evolution of kinetic behavior of these species. acs.org Similarly, for palladium-catalyzed reactions of this compound, ³¹P NMR could be used to track the phosphine (B1218219) ligands and their coordination to the palladium center, providing information about the catalytic cycle. ¹H and ¹³C NMR can also be used to monitor the disappearance of starting materials and the appearance of intermediates and products in real-time.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers complementary information about the bonding and structure of molecules. These techniques are particularly useful for identifying functional groups and can be employed to follow the progress of a reaction. For example, the characteristic carbonyl stretch of the oxazolinone ring can be monitored to observe its transformation during a reaction. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes and to predict the spectra of potential intermediates. researchgate.net

Mass spectrometry (MS) is another invaluable tool for identifying reaction intermediates, especially when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS). This allows for the detection of species present in low concentrations and can provide accurate mass measurements to help determine their elemental composition.

In the study of photochemical reactions, transient absorption spectroscopy is a key technique. For related heterocyclic systems, femtosecond and nanosecond transient absorption spectroscopy have been used to observe and characterize reactive intermediates like triplet states and zwitterionic species. While not directly applied to this compound, this demonstrates the potential of such techniques to study its photochemistry, should it prove to be photoactive.

The table below summarizes spectroscopic techniques and their potential applications in studying reactive intermediates in the transformations of this compound.

| Spectroscopic Technique | Information Obtained | Potential Application |

| NMR (¹H, ¹³C, ³¹P) | Structural information, reaction kinetics | Monitoring catalyst-ligand interactions, tracking starting materials, intermediates, and products |

| FT-IR/Raman Spectroscopy | Functional group identification, bonding information | Following changes in the oxazolinone ring and other functional groups during reaction |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Identification of transient intermediates and byproducts |

| Transient Absorption Spectroscopy | Electronic transitions of short-lived species | Characterization of excited states and photochemical intermediates |

Computational and Spectroscopic Elucidation of 4 2 Naphthyl 4 Oxazolin 2 One

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens for examining the molecular-level characteristics of 4-(2-Naphthyl)-4-oxazolin-2-one. These theoretical methods provide insights that are complementary to experimental data, enabling a detailed understanding of the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. chemrxiv.org By applying DFT, typically with hybrid functionals like B3LYP and a suitable basis set such as 6-311G(d,p), the geometry of this compound can be optimized to its lowest energy state. nih.gov This optimized structure provides theoretical values for bond lengths and angles, which can be compared with experimental data if available. researchgate.net

A key aspect of DFT analysis is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthyl ring, while the LUMO would likely be distributed across the electron-accepting oxazolinone moiety.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (ESP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Predicted Electronic Properties via DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -6.4 eV | Indicates electron-donating capability (naphthyl group). |

| ELUMO | ~ -2.3 eV | Indicates electron-accepting capability (oxazolinone ring). |

| Energy Gap (ΔE) | ~ 4.1 eV | Predicts chemical reactivity and stability. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinities

While DFT provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic understanding of the conformational landscape of this compound. mdpi.com These simulations can reveal how the naphthyl and oxazolinone rings move relative to each other and identify the most stable and frequently occurring conformations in different environments, such as in aqueous solution. nih.gov

MD is particularly valuable for predicting binding affinities. By simulating the interaction of this compound with a biological target, such as an enzyme's active site, MD can elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net The stability of this binding can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the molecule's position within the binding site over the course of the simulation. A stable, low RMSD value suggests a favorable binding mode, which can be used to estimate the compound's potential as an inhibitor or ligand. nih.gov

Conformational Analysis of the Naphthyl and Oxazolinone Moieties

The three-dimensional shape of this compound is largely defined by the orientation of the naphthyl group relative to the oxazolinone ring. This orientation is governed by a balance of steric and electronic effects.

Aromatic Ring Rotational Barriers and Steric Interactions

The single bond connecting the naphthyl group to the oxazolinone ring is a stereogenic axis. Rotation around this C-C bond is not free but is hindered by a significant energy barrier. mdpi.com This phenomenon, known as atropisomerism, arises from the steric clash between the hydrogen atoms on the naphthyl ring and the substituents on the oxazolinone ring.

Computational methods, particularly DFT, can be used to calculate the rotational energy barrier. biomedres.us This is done by calculating the molecule's total energy at various fixed dihedral angles (the angle between the two rings). The ground state, or lowest energy conformation, typically features a twisted or non-planar arrangement of the two rings to minimize steric repulsion. The transition state for rotation corresponds to the highest energy conformation, which is usually a planar or near-planar arrangement where steric hindrance is maximized. rsc.org The energy difference between the ground state and the transition state defines the rotational barrier. For similar biaryl systems, these barriers can be substantial, indicating that the different rotational conformations may be stable and isolable at room temperature. biomedres.us

Table 2: Hypothetical Rotational Energy Profile

| Dihedral Angle (Naphthyl-Oxazolinone) | Relative Energy (kJ/mol) | Conformation |

|---|---|---|

| 0° | ~ 80 | Transition State (Eclipsed, high steric strain) |

| 45° | ~ 10 | Intermediate |

| ~75° | 0 | Ground State (Twisted, minimal steric strain) |

| 90° | ~ 5 | Intermediate (Orthogonal) |

Intramolecular Interactions and Preferred Conformers

The preferred three-dimensional structure (conformer) of this compound is stabilized not only by the minimization of steric hindrance but also by weak, non-covalent intramolecular interactions. These can include C-H···O or C-H···N hydrogen bonds, where a hydrogen atom on one part of the molecule interacts with an oxygen or nitrogen atom on another part. researchgate.net

Though individually weak, these interactions can collectively contribute to the stability of a particular twisted conformation. The existence and geometry of these interactions can be predicted from the optimized structure obtained through DFT calculations. researchgate.net Advanced techniques like Hirshfeld surface analysis can be computationally employed to map and quantify these subtle interactions, confirming their role in stabilizing the molecule's preferred shape. nih.gov

Advanced Spectroscopic Characterization

The precise structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. These include a strong peak for the carbonyl (C=O) group of the lactone ring, stretching vibrations for the C=N double bond, and bands corresponding to the C-O-C ether linkage within the oxazolinone ring. Vibrations associated with the aromatic C-H and C=C bonds of the naphthyl group would also be prominent. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. Distinct signals would appear for the protons on the naphthyl ring in the aromatic region (typically δ 7-9 ppm). Protons on the oxazolinone ring would appear in a different region of the spectrum.

¹³C NMR : The carbon NMR spectrum reveals the number and type of carbon atoms. It would show distinct signals for the carbonyl carbon (δ > 160 ppm), the sp² carbons of the naphthyl ring and the C=N bond, and the sp³ carbons of the oxazolinone ring. nih.gov

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio with very high precision, confirming the elemental composition of this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Observed Feature | Interpretation |

|---|---|---|

| IR (cm-1) | ~1750-1770 | C=O stretch (lactone in oxazolinone ring) nih.gov |

| IR (cm-1) | ~1640-1660 | C=N stretch (imine in oxazolinone ring) |

| ¹H NMR (δ, ppm) | 7.5 - 8.5 | Aromatic protons of the naphthyl group |

| ¹³C NMR (δ, ppm) | > 170 | C=O (carbonyl carbon) |

| ¹³C NMR (δ, ppm) | 110 - 150 | Aromatic and C=N carbons |

| HRMS (m/z) | [M+H]+ | Confirms molecular formula C13H9NO2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous assignment of molecular structures and for probing dynamic processes in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be instrumental in assigning the chemical shifts of all proton and carbon atoms, thereby confirming the connectivity of the naphthyl and oxazolinone moieties.

The presence of the rigid naphthyl group and the stereocenter at the C4 position of the oxazolinone ring can lead to complex spectral features and potentially restricted bond rotation. This can result in the observation of rotamers, which are conformational isomers that interconvert slowly on the NMR timescale. Variable temperature NMR studies would be crucial in investigating such dynamic behavior. By acquiring spectra at different temperatures, it is possible to observe the coalescence of signals, which allows for the determination of the energy barriers to rotation.

Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would provide insights into the through-space proximity of protons, helping to establish the preferred conformation of the molecule in solution. The coupling constants observed in the ¹H NMR spectrum, particularly for the protons on the oxazolinone ring, would also yield valuable information about the dihedral angles and the ring's conformation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and would be populated with experimental data.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | |||

| H-5' | |||

| H-4 | |||

| Naphthyl-H | |||

| NH |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and would be populated with experimental data.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | |

| C-4 | |

| C-5 | |

| Naphthyl-C |

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its elemental composition.

During the synthesis of this compound, mass spectrometry can be employed to monitor the progress of the reaction. By analyzing aliquots from the reaction mixture, the disappearance of starting materials and the appearance of the product and any intermediates can be tracked over time. This is particularly useful for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Tandem mass spectrometry (MS/MS) experiments are crucial for identifying reaction intermediates and for structural elucidation of the final product. In an MS/MS experiment, the molecular ion of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide a "fingerprint" of the molecule, revealing characteristic cleavage pathways. For instance, fragmentation could occur at the bond connecting the naphthyl group to the oxazolinone ring or through the opening of the heterocyclic ring. The analysis of these fragmentation patterns helps in confirming the proposed structure and can be used to distinguish it from potential isomers.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: This table is predictive and would be populated with experimental data.)

| m/z | Proposed Fragment Structure |

| [M+H]⁺ | Intact Molecule |

| Naphthyl Cation | |

| Oxazolinone Ring Fragment |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While NMR and mass spectrometry provide information about the molecule in the solution and gas phases, respectively, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would allow for the precise determination of bond lengths, bond angles, and torsion angles.

This technique would unequivocally confirm the connectivity of the atoms and provide detailed information about the conformation of the oxazolinone ring and the relative orientation of the naphthyl substituent. The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be elucidated, revealing intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions are crucial for understanding the solid-state properties of the compound.

Furthermore, if the synthesis of this compound is stereoselective, X-ray crystallography is the gold standard for determining the absolute configuration of the chiral center at C4. By using anomalous dispersion effects, the absolute arrangement of the atoms in space can be determined, which is critical for understanding its potential biological activity. A related structure, trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, has been characterized by X-ray crystallography, revealing the influence of hydrogen bonding on its crystal structure. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound (Note: This table is hypothetical and would be populated with experimental data.)

| Parameter | Value |

| Crystal System | |

| Space Group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z |

Applications in Asymmetric Catalysis and Organic Synthesis

Ligand Design Based on the Oxazoline (B21484) Scaffold for Metal-Catalyzed Asymmetric Reactions

While the direct use of 4-(2-Naphthyl)-4-oxazolin-2-one as a chiral auxiliary is not widely documented, the combination of the naphthyl group and the oxazoline ring is a cornerstone of modern ligand design for asymmetric metal catalysis. rsc.org These ligands, which are typically synthesized from chiral amino alcohols, leverage the steric bulk of the naphthyl group to create a highly effective chiral pocket around the metal center, leading to high levels of enantioselectivity in a variety of transformations.

The modular nature of oxazoline ligands allows for systematic tuning of their steric and electronic properties. acs.org The introduction of a naphthyl substituent is a key design feature in several classes of high-performance ligands.

Naphthyl-Substituted Bis(oxazoline) (BOX) Ligands: These C₂-symmetric ligands feature two chiral oxazoline rings bridged by a linker. Andrus and Zhou developed two regioisomers of naphthyl-substituted BOX ligands and tested them in the copper-catalyzed allylic oxidation of cyclohexene, achieving up to 85% enantiomeric excess (ee). acs.org

Naphthyl-Substituted Pyridine-Oxazoline (PyBOX) Ligands: PyBOX ligands are tridentate, with a central pyridine (B92270) ring flanked by two oxazoline rings. wikipedia.orgnih.gov Their rigid structure and strong coordination to metal centers make them highly effective. A chiral naphthyl-PyBOX ligand was used in a copper-catalyzed asymmetric amination of propargylic lactones to produce γ-amino acids with excellent yields and enantioselectivities (up to 96% ee). acs.org

Axially Chiral N-Naphthyl Oxazoline Ligands: Another innovative design involves creating axial chirality using an N-naphthyl framework attached to an oxazoline-carbene structure. These ligands have been successfully prepared and coordinated with gold(I) and palladium(II) complexes, opening avenues for dual-metal catalysis. researchgate.netnih.gov

Metal complexes bearing naphthyl-substituted oxazoline ligands have proven to be powerful catalysts for a range of enantioselective reactions, including hydrogenations and cycloadditions.

Enantioselective Hydrogenation: The asymmetric hydrogenation of unsaturated compounds is a fundamental method for producing chiral molecules. Catalysts bearing naphthyl-containing oxazoline ligands have shown significant success in this area.

Iridium complexes with phosphinooxazoline (PHOX) ligands are highly effective for the hydrogenation of unfunctionalized olefins, achieving up to 98% ee. nih.gov

Ruthenium(II)-NHC catalysts have been used for the asymmetric hydrogenation of 2-oxazolones to furnish optically active 4-substituted 2-oxazolidinones with up to 96% ee. rsc.org

Molybdenum catalysts with oxazoline imino(pyridine) (OIP) ligands have been applied to the asymmetric hydrogenation of naphthalenes, demonstrating how ligand design can influence chemoselectivity between tetralin and decalin products. rsc.org

| Substrate Type | Catalyst/Ligand System | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Unfunctionalized Olefins | Iridium-Phosphanodihydrooxazole | Up to 98% | nih.gov |

| 2-Oxazolones | Ruthenium(II)-NHC | Up to 96% | rsc.org |

| Naphthalenes | Molybdenum-OIP | High | rsc.org |

| Fluorinated Olefins | Iridium-N,P Ligands | 90-98% | researchgate.net |

| 3-Fluorinated Chromones | Chiral Oxazoline (FLP) | Up to 88% | rsc.org |

Enantioselective Cycloadditions: Cycloaddition reactions are powerful for constructing cyclic molecules with multiple stereocenters in a single step. Naphthyl-oxazoline ligands have been instrumental in controlling the stereochemistry of these transformations.

Diels-Alder Reactions: Copper(II) complexes of bis(oxazoline) ligands are efficient catalysts for Diels-Alder reactions. nih.gov Magnesium triflate complexes with 4-naphthyl-substituted bis(oxazolines) catalyze the reaction of N-alkenoyl-oxazolidin-2-ones to give cycloadducts with up to 94% ee.

[2+2+2] Cycloadditions: Iridium-catalyzed [2+2+2] cycloadditions of diynes have been developed to synthesize axially chiral teraryl compounds in high enantiomeric excess using chiral phosphine (B1218219) ligands.

[4+3] Cycloadditions: A relay catalytic system using Rh(II) and a chiral N,N'-dioxide-Zn(II) complex enables the asymmetric [4+3] cycloaddition of diazoimides to produce oxa-bridged oxazocines. nih.gov

Nickel-Catalyzed Cycloadditions: Nickel complexes with N-heterocyclic carbene (NHC) ligands have been used to catalyze cycloadditions with a variety of substrates, including diynes, isocyanates, and vinylcyclopropanes, to form heterocycles and carbocycles. nih.gov

| Reaction Type | Catalyst/Ligand System | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Diels-Alder | Mg(OTf)₂ / Naphthyl-BOX | Cycloadducts | Up to 94% | |

| [4+3] Cycloaddition | Rh(II)/Zn(II)-N,N'-dioxide | Oxa-bridged Oxazocines | N/A | nih.gov |

| Allylic Oxidation | CuPF₆ / Naphthyl-BOX | Allylic Esters | Up to 85% | acs.org |

| Amination | Cu / Naphthyl-PyBOX | γ-Amino Acids | Up to 96% | acs.org |

Emerging Research Avenues and Future Prospects in 4 2 Naphthyl 4 Oxazolin 2 One Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. nih.govnih.gov For the synthesis of 4-(2-Naphthyl)-4-oxazolin-2-one, several green approaches could be envisioned as sustainable alternatives to conventional methods. These include the use of microwave irradiation, ultrasound, and eco-friendly solvents and catalysts. nih.govnih.gov

Microwave-assisted synthesis, for example, has been shown to accelerate the formation of oxazolone (B7731731) and related quinazolinone structures, often leading to higher yields in shorter reaction times and under solvent-free conditions. mdpi.com One established route to 4-arylidene-2-phenyl-5(4H)-oxazolones involves the Erlenmeyer-Plöchl reaction, which condenses an aromatic aldehyde with hippuric acid. researchgate.net A green adaptation of this involves performing the reaction under solvent-assisted grinding, which proceeds rapidly at room temperature. researchgate.net Similarly, microwave-assisted reactions of 1,4-naphthoquinone (B94277) with amines have been successfully demonstrated, highlighting the potential of this technology for modifying naphthyl-containing scaffolds. nih.gov The synthesis of this compound could potentially be achieved by reacting a suitable 2-naphthyl precursor under these green conditions.

The use of water as a solvent is another cornerstone of green chemistry. mdpi.com Protocols for synthesizing 2-aryl-2-oxazolines from aromatic aldehydes and 2-aminoethanol in water at room temperature have been developed, suggesting that aqueous media could be viable for related oxazolinone syntheses. organic-chemistry.org Furthermore, deep eutectic solvents (DES), which are biodegradable and have low toxicity, are emerging as novel reaction media. A ternary DES composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been used as both a catalyst and solvent for the efficient synthesis of 3,5-disubstituted oxazolidinones.

| Method | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often solvent-free. | Could be applied to the cyclization step, potentially using a 2-naphthyl aldehyde or ketone as a precursor. | nih.govmdpi.com |

| Solvent-Assisted Grinding | Mechanochemical approach, reduces solvent use, rapid reactions at room temperature. | Applicable for the condensation of a naphthyl aldehyde with a suitable glycine (B1666218) derivative. | researchgate.net |

| Aqueous Synthesis | Use of water as a green solvent, mild reaction conditions. | A water-based medium could be explored for the final ring-closing step. | organic-chemistry.org |

| Deep Eutectic Solvents (DES) | Acts as both catalyst and environmentally benign solvent. | A custom DES could be designed to facilitate the synthesis from naphthyl-containing starting materials. |

Advanced Catalyst Development for Selective Oxazolinone Transformations

Catalysis is at the heart of modern organic synthesis, enabling highly selective and efficient transformations. For a molecule like this compound, advanced catalysts could unlock novel pathways for its synthesis and subsequent functionalization. Research into oxazoline (B21484) and oxazolidinone chemistry has revealed a host of effective catalytic systems.

Transition metal catalysts, particularly those based on palladium, gold, and ruthenium, are widely used. Gold(I) catalysts, for instance, can transform propargylic amides into the corresponding alkylideneoxazolines. organic-chemistry.org A gold-catalyzed cyclization of N-propargyl benzamide (B126) to an oxazoline has been extensively studied as a benchmark reaction. acs.orgacs.org Ruthenium(II)-catalyzed C-H functionalization of aryl oxazolines has also been developed to access isoquinolinones. For the synthesis of this compound, a palladium-catalyzed three-component reaction assembling aryl halides, isocyanides, and amino alcohols could be a viable strategy, potentially using a 2-naphthyl halide as a starting material.

Organocatalysis, which avoids the use of often toxic and expensive metals, represents a greener alternative. Bifunctional organocatalysts, such as those based on a bis-oxazoline (BOX) framework, have been developed for highly enantioselective reactions. wordpress.comchemicalpapers.com These catalysts often combine a Lewis base with a hydrogen-bond donor to achieve precise stereocontrol. wordpress.comchemicalpapers.com For transformations involving this compound, chiral organocatalysts could be employed to introduce new stereocenters or perform enantioselective modifications.

| Catalyst Type | Metal/Core Structure | Transformation Type | Potential Application | Reference |

|---|---|---|---|---|

| Transition Metal | Gold(I) | Cyclization of propargylic amides | Synthesis of the oxazolinone ring from an alkyne precursor. | organic-chemistry.orgacs.orgacs.org |

| Transition Metal | Ruthenium(II) | C-H Functionalization | Direct modification of the naphthyl or oxazolinone ring. | |

| Transition Metal | Cobalt | Asymmetric reductive coupling | Enantioconvergent amidation to form sterically hindered chiral amides. acs.org | acs.org |

| Organocatalyst | Bis-oxazoline (BOX) | Asymmetric aldol (B89426), Michael additions | Enantioselective functionalization of the oxazolinone scaffold. | wordpress.comchemicalpapers.com |

| Organocatalyst | 1,5,7-triazabicyclodec-5-ene (TBD) | Cyclization with CO₂ | Sustainable synthesis of the oxazolidinone core. rsc.org | rsc.org |

Integration with Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry and automated synthesis platforms are revolutionizing chemical manufacturing and drug discovery by offering enhanced safety, reproducibility, and efficiency. wikipedia.org These technologies are particularly well-suited for reaction optimization and library synthesis.

In a continuous flow system, reactants are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. mit.edu This method is safer than traditional batch processing because it uses smaller volumes of reactive materials at any given moment. fardapaper.ir Flow chemistry has been successfully applied to the multi-step synthesis of complex molecules like the antibiotic linezolid (B1675486), which features an oxazolidinone core. mit.edu A seven-step continuous flow synthesis of linezolid was achieved without intermediate purification, demonstrating the power of this approach. mit.edu An organocatalytic continuous flow process using immobilized catalysts has also been developed for synthesizing 2-substituted oxazolidinones from CO₂, showcasing a green and efficient method. rsc.org The synthesis of this compound could be adapted to a flow process, enabling rapid production and optimization.

Automated synthesis platforms combine robotics, software, and chemical reactors to perform chemical reactions with minimal human intervention. wikipedia.orgsigmaaldrich.com These systems can perform tasks from reagent dispensing and reaction monitoring to work-up and purification. chemspeed.com Platforms like the Synple automated synthesizer use pre-filled reagent cartridges for common transformations such as amide formation, Suzuki couplings, and Boc protection/deprotection. sigmaaldrich.com For a target like this compound, an automated platform could be used to rapidly screen different building blocks and reaction conditions to optimize its synthesis or to generate a library of derivatives for structure-activity relationship studies.

Exploration of Novel Reactivity Modalities (e.g., Photocatalysis)

The exploration of novel reactivity modalities, such as photocatalysis, opens up new avenues for chemical synthesis by accessing unique reaction pathways that are often difficult to achieve with traditional thermal methods. Photocatalysis uses light to generate highly reactive intermediates, such as radicals, under mild conditions.

While specific photocatalytic reactions involving this compound have not been reported, related research provides a strong basis for future exploration. For instance, the photocatalytic reforming of naphthalene (B1677914) itself has been studied, where it is oxidized to various hydroxylated by-products. mdpi.com The hydroxylation of the aromatic ring is a key initial step in this process. mdpi.com This suggests that the naphthyl group of the target compound could be susceptible to photocatalytic modification.

Furthermore, radical addition reactions induced by light are considered highly effective for multicomponent reactions, as they avoid waste from chemical initiators. wikipedia.org Electrophotocatalytic methods have been employed for the aminooxygenation of aryl olefins to produce oxazolines with high selectivity. organic-chemistry.org Given these precedents, it is conceivable that photocatalysis could be used to either construct the oxazolinone ring system onto a naphthyl precursor or to functionalize the existing this compound molecule through C-H activation or other radical-mediated processes.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. semanticscholar.org This approach is prized for its atom economy, convergence, and ability to rapidly generate molecular diversity. fardapaper.ir

Several MCRs have been developed for the synthesis of oxazolinones and other nitrogen- and oxygen-containing heterocycles. An organobase-mediated MCR of unactivated esters, epoxides, and amines can furnish oxazolidinone derivatives by using dimethyl carbonate as one of the components. nih.gov The Betti reaction, a well-known MCR, utilizes 2-naphthol (B1666908), an aldehyde, and an amine to produce aminobenzylnaphthols. researchgate.net These products can then be engaged in subsequent transformations to build more complex heterocyclic systems, such as naphthoxazepines. chemicalpapers.comresearchgate.net

For the synthesis of this compound or its derivatives, an MCR approach could be highly advantageous. A potential strategy could involve a three-component reaction between a 2-naphthyl-containing starting material (such as 2-naphthol or a 2-naphthyl aldehyde), an amine source, and a carbonyl source in a one-pot process. fardapaper.irsemanticscholar.org For example, a three-component reaction of 2-naphthol, methyl carbamate (B1207046), and an aromatic aldehyde can produce 1-carbamatoalkyl 2-naphthols, which are precursors to biologically active naphthoxazinones. semanticscholar.org Designing a novel MCR that directly yields the this compound core would be a significant advancement.

| Named Reaction/Type | Components | Typical Product | Relevance to Target Compound | Reference |

|---|---|---|---|---|

| Betti Reaction | 2-Naphthol, Aldehyde, Amine | Aminobenzylnaphthol | Utilizes a 2-naphthol precursor to build a key intermediate for further cyclization. | researchgate.net |

| Organobase-mediated MCR | Ester (or Dimethyl Carbonate), Epoxide, Amine | Oxazolidinone | A direct route to the oxazolidinone core; could potentially incorporate a naphthyl-substituted epoxide. | nih.gov |

| Naphthoxazinone Synthesis | 2-Naphthol, Methyl Carbamate, Aromatic Aldehyde | 1-Carbamatoalkyl 2-naphthol | A three-component route to a key precursor for related naphthyl-heterocycles. semanticscholar.org | semanticscholar.org |

| Pyran-annulated Heterocycle Synthesis | 2-Naphthol, Aromatic Aldehyde, 4-Hydroxycoumarin | Naphthopyrano-chromenone | Demonstrates the versatility of 2-naphthol in MCRs for building complex fused systems. fardapaper.ir | fardapaper.ir |

Predictive Modeling for Structure-Reactivity Relationships and Rational Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a powerful tool in modern chemistry. researchgate.net These computational methods establish mathematical relationships between the chemical structure of a molecule and its physical properties, reactivity, or biological activity. mdpi.comnih.gov For a compound like this compound, predictive modeling can guide the rational design of derivatives with desired characteristics and help anticipate their chemical behavior.

QSAR studies have been extensively applied to the oxazolidinone class of antibiotics to understand the structural features that govern their potency against various bacterial strains. nih.gov These models have revealed the importance of specific substituents on the phenyl and oxazolidinone rings for antibacterial activity. nih.govnih.gov By developing a QSAR model for a series of this compound analogs, researchers could identify which modifications to the naphthyl or oxazolinone moieties enhance a particular activity. Such models use molecular descriptors that quantify various aspects of the molecule, including its size, shape, electronic properties, and lipophilicity. nih.gov

Beyond biological activity, quantitative structure-reactivity relationships (QSRR) can predict how a molecule will behave in a chemical reaction. A QSRR study on N-acetyl oxazolidines found that the electronic nature of a nearby aryl ring dictates the conformational preference of the amide bond, a relationship controlled by electrostatic interactions. rsc.org For this compound, a similar model could predict its conformational dynamics or its reactivity in various transformations. By using machine learning algorithms like random forests or neural networks with descriptors derived from quantum chemical calculations, highly accurate predictive models can be built, accelerating the discovery and optimization of new synthetic routes and functional molecules. mdpi.comnih.gov

Q & A

Q. What are the established synthetic routes for 4-(2-Naphthyl)-4-oxazolin-2-one, and how can reaction conditions be optimized?

A common method involves cyclization of precursors such as 3-acetyl-oxazolidin-2-one derivatives. For example, Scholz et al. (1976) synthesized 4-oxazolin-2-one via thermal elimination of acetic acid from 3-acetyl-oxazolidin-2-one under controlled conditions . Optimization may include adjusting reaction temperature (e.g., 80–120°C) and solvent polarity to minimize side products. Microwave-assisted synthesis, as noted for related naphtho-oxazines, could enhance yield and reduce reaction time .

Q. How is the structural integrity of this compound validated experimentally?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., carbonyl resonance at ~170 ppm for oxazolinone rings) confirm core structure .

- IR spectroscopy : Stretching frequencies for C=O (~1750 cm⁻¹) and C=N (~1650 cm⁻¹) verify functional groups .

- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ at m/z 218.1 for C₁₃H₁₁NO₂).

Q. What analytical methods ensure purity of this compound in drug discovery workflows?

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (gradient elution) .

- GC-MS : Suitable for volatile derivatives; validate via retention time matching and fragmentation patterns .

Advanced Research Questions

Q. How does tautomerism influence the reactivity and biological activity of this compound?

Tautomerism between 2-aminooxazolinic (a) and 2-iminooxazolidinic (b) forms (Figure 1) alters electronic properties. Rapi et al. (1972) demonstrated that substituents (e.g., methyl groups) stabilize the imino form (b), affecting hydrogen-bonding capacity and interactions with biological targets like enzymes . Monitor tautomeric states via:

- Variable-temperature NMR : Detect equilibrium shifts (e.g., coalescence of proton signals).

- Raman spectroscopy : Differentiate C=O and C=N vibrational modes .

Figure 1. Proposed tautomeric forms of 4-oxazolin-2-one derivatives.

Q. What strategies resolve contradictions in reported biological activities of naphthyl-oxazolinone derivatives?

Discrepancies may arise from:

- Structural analogs : Compare this compound with naphtho-oxazines (e.g., 1H-naphtho[1,2-d][1,3]oxazin-2(4H)-one) to isolate substituent effects .

- Assay conditions : Standardize cell-based assays (e.g., fixed incubation time, controlled pH) to mitigate variability.

- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Q. How can advanced spectroscopic techniques elucidate reaction intermediates in oxazolinone synthesis?

Q. What are the challenges in designing enantioselective syntheses of this compound?

Key hurdles include:

- Chiral induction : Use asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at C4.

- Racemization risk : Optimize reaction pH (<7) and temperature (<50°C) to preserve enantiomeric excess .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.